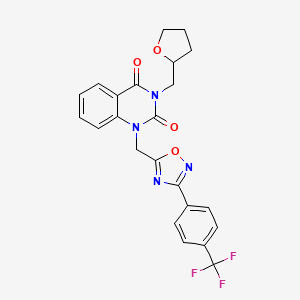

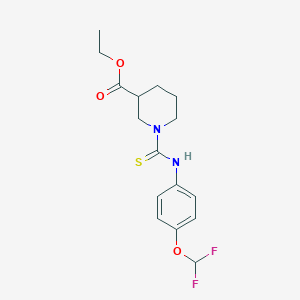

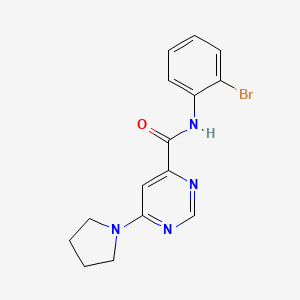

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide, commonly known as TPTC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TPTC belongs to the class of thiazole-based compounds and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Metabolism and Disposition of γ-Aminobutyric Acid Type A Receptor Partial Agonist

N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, a potent subtype-selective partial agonist at the γ-aminobutyric acid type A receptor complex, underwent metabolism and disposition analysis in humans. The biotransformation of the compound primarily occurred through oxidative deamination, leading to specific metabolites. Additionally, active renal secretion was observed, indicating a significant unbound renal clearance, which was 6-fold greater than the glomerular filtration rate. Experiments with human hepatic in vitro systems further elucidated the enzyme(s) involved in the clinically observed oxidative biotransformation pathways (Shaffer et al., 2008).

Disposition and Metabolism of SB-649868

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist developed for insomnia treatment, exhibited comprehensive metabolism and disposition following oral administration. The study highlighted the principal route of metabolism involving oxidation of the benzofuran ring. The resultant principal metabolite in excreta, M25, accounted for at least 12% of the administered dose across urine and feces. This provided insights into the metabolic pathways and disposition of the compound in humans (Renzulli et al., 2011).

Captan Metabolism in Humans

The metabolism of Captan fungicide in humans was studied, yielding two biomarkers, THPI (tetrahydrophthalimide) and TTCA (thiazolidine-2-thione-4-carboxylic acid), in urine. The study aimed to evaluate the usefulness of TTCA and THPI as biomarkers of occupational exposure, comparing human and rat dermal absorption and metabolism. The findings highlighted the stable nature of the metabolites and the differences in dermal absorption and metabolism between humans and rats, providing valuable insights into human exposure to Captan fungicide (Krieger & Thongsinthusak, 1993).

properties

IUPAC Name |

2-anilino-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N7OS/c25-16(15-10-26-17(21-15)20-12-4-2-1-3-5-12)19-13-6-8-14(9-7-13)24-11-18-22-23-24/h1-11H,(H,19,25)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODBTNRKRRFQCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-methylbenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2800534.png)

![4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2800542.png)

![N-[(1,5-Dimethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2800547.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2800548.png)

![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)